N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-8-9-15(2)18(12-14)23-19(28)13-27-20(29)11-10-17(25-27)22-24-21(26-30-22)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQWWDKEZYZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and phenylhydrazines. The reaction conditions often involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with structural similarities to N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide exhibit significant anticancer activities. The oxadiazole moiety is known for enhancing the reactivity of the compound towards biological targets. Studies have shown that derivatives of dihydropyridazine can induce apoptosis in various cancer cell lines through mechanisms such as:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of the cell cycle machinery to prevent proliferation of cancer cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups is crucial for enhancing antimicrobial activity.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for enzymes involved in cancer metabolism. For instance:
| Enzyme Target | Inhibition Mechanism |
|---|---|
| Protein Kinases | Inhibition of signaling pathways critical for tumor growth |
| Metabolic Enzymes | Disruption of metabolic pathways essential for cancer cell survival |
Case Study 1: Dihydropyridazine Derivatives
A study evaluated the cytotoxic effects of various dihydropyridazine derivatives against A431 and Jurkat cell lines. Results indicated that modifications in the phenyl ring significantly influenced cytotoxicity. Compounds with specific substitutions showed enhanced activity compared to their unsubstituted counterparts, suggesting a structure–activity relationship (SAR) applicable to N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyloxadiazol)]acetamide.
Case Study 2: Antimicrobial Testing
In vitro tests on related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The SAR analysis revealed that particular substituents on the oxadiazole ring enhanced antibacterial activity.
Summary of Biological Activities
The potential mechanisms by which N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyloxadiazol)]acetamide may exert its biological effects include:
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of intrinsic pathways leading to cell death |
| Cell Cycle Arrest | Interference with cellular proliferation processes |
| Enzyme Inhibition | Targeting key enzymes involved in cancer metabolism |
Mechanism of Action
The mechanism of action for N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
The compound shares structural motifs with other pharmacologically relevant acetamide derivatives, such as those documented in the Pharmacopeial Forum (2017) . Below is a comparative analysis:
Key Differences :
- Core Heterocycles: The target’s pyridazinone-oxadiazole system contrasts with the hexanamide-tetrahydropyrimidinone framework in compounds m, n, o. This difference impacts electron distribution and hydrogen-bonding capacity.
- Substituent Position: The 2,5-dimethylphenyl group in the target vs. the 2,6-dimethylphenoxy group in the Pharmacopeial compounds alters steric bulk and lipophilicity.
Functional Group Analysis and Implications
- 1,2,4-Oxadiazole vs. Tetrahydropyrimidinone: The oxadiazole in the target compound is rigid and electron-deficient, favoring π-π stacking and charge-transfer interactions. In contrast, the tetrahydropyrimidinone in compounds m, n, o offers hydrogen-bonding sites (amide and carbonyl groups), enhancing solubility and target recognition .
- Acetamide Side Chain: The 2,5-dimethylphenyl group in the target enhances lipophilicity compared to the 2,6-dimethylphenoxy group in the Pharmacopeial compounds, which introduces an ether linkage (improving solubility but reducing metabolic stability).
Predicted Pharmacokinetics :
- Solubility : Lower than compounds m, n, o due to the absence of polar hydroxy groups.
- Metabolic Stability: The oxadiazole ring may reduce oxidative degradation compared to the tetrahydropyrimidinone system.
Biological Activity
N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates multiple functional groups, contributing to its biological efficacy. Its molecular formula is , with a molecular weight of approximately 400.44 g/mol. The presence of the oxadiazole and dihydropyridazine moieties is particularly notable for their potential pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities including:
- Anticancer : Several studies have reported the cytotoxic effects of oxadiazole derivatives against various cancer cell lines.
- Anti-inflammatory : Compounds with similar structures have shown promise in reducing inflammation markers.
- Antimicrobial : The ability to inhibit bacterial growth has been documented in related compounds.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Oxidative Stress Modulation : By affecting oxidative stress levels in cells, it may contribute to apoptosis in cancer cells.
Anticancer Activity
A study published in PMC highlighted that derivatives of 1,2,4-oxadiazole exhibited selective cytotoxicity against human cancer cell lines such as HeLa and CaCo-2. The IC50 values for some derivatives were reported to be around 92.4 µM against a panel of 11 different cancer cell lines . This suggests that this compound may possess similar properties.
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can inhibit cyclooxygenases (COX) which are key enzymes in the inflammatory process. For instance, compounds derived from oxadiazole structures have shown significant inhibition of COX enzymes leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored through various assays. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .
Data Table: Summary of Biological Activities
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization can be achieved through reflux-based reactions using catalysts such as pyridine and Zeolite (Y-H) at 150°C, followed by recrystallization from ethanol to enhance purity. Key steps include:
- Reaction conditions : Prolonged reflux (5 hours) under controlled temperature.
- Catalyst selection : Zeolite (Y-H) improves yield by facilitating intermediate stabilization.
- Purification : Recrystallization minimizes impurities, as demonstrated in analogous hydroxyacetamide derivative syntheses .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen/carbon environments.
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95%).
- X-ray crystallography : Resolves stereochemical ambiguities in the oxadiazole and pyridazine moieties.
These techniques align with protocols for structurally related acetamide derivatives .
Advanced: How can computational tools enhance the design of reactions involving this compound?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways and transition states. The ICReDD framework recommends:
- Reaction path searches : Identify energetically favorable intermediates.
- Data-driven optimization : Apply machine learning to prioritize experimental conditions, reducing trial-and-error efforts .
Advanced: How should researchers address contradictory bioactivity data in target interaction studies?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines or enzyme systems.
- Structural analogs : Compare binding affinities of derivatives (e.g., N-substituted benzothiazin-2(4H)-yl acetamides) to isolate structure-activity relationships.
- Feedback loops : Use computational models to reconcile discrepancies, as seen in ICReDD’s iterative design process .
Advanced: What strategies are effective for analyzing the compound’s reactivity in heterogeneous systems?
Answer:
- Kinetic profiling : Monitor reactions via in-situ spectroscopy (e.g., FTIR) to track intermediate formation.
- Solvent effects : Test polar vs. non-polar solvents to assess oxadiazole ring stability.
- Substitution patterns : Modify phenyl or dimethyl groups to evaluate electronic effects on pyridazinone reactivity, guided by triazole-based analogs .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Recrystallization : Ethanol is optimal for removing unreacted precursors.
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for complex mixtures.
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to optimize solvent ratios and temperature .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Functional group variation : Synthesize derivatives with substituents on the phenyl or oxadiazole rings.
- Biological screening : Test against target enzymes (e.g., kinases) and compare IC50 values.
- Molecular docking : Map interactions using crystallographic data from related benzoxazole derivatives .
Advanced: What methodologies are recommended for studying degradation pathways under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions and analyze products via LC-MS.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life.
- Computational hydrolysis simulations : Predict vulnerable bonds (e.g., acetamide linkage) using molecular dynamics .
Basic: How can solubility challenges be addressed during formulation for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain bioactivity.
- Particle size reduction : Nano-milling improves dissolution rates.
- Surfactant screening : Test poloxamers or cyclodextrins for micelle encapsulation .
Advanced: What interdisciplinary approaches are critical for scaling up synthesis while maintaining yield?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
